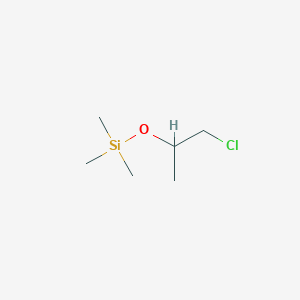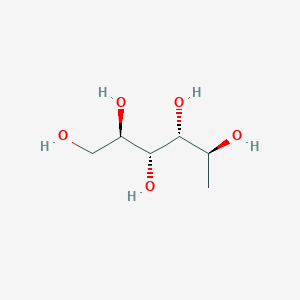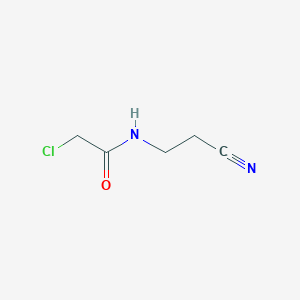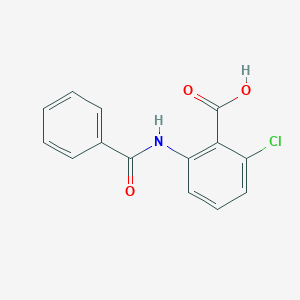
苯基氯二硫代甲酸酯
描述
Phenyl chlorodithioformate is a chemical compound with the linear formula ClCS2C6H5 . It has a molecular weight of 188.70 . It is used in the synthesis of phenyl arylsulfonyl-alkyl-dithiocarbamates . It was also used in the synthesis of S-phenyl O-(4-nitrophenyl)dithiocarbonate .
Synthesis Analysis
Phenyl chlorodithioformate can be synthesized by esterification of an alcohol with an acid chloride . This process is rarely used for xanthate synthesis . The reaction involves heating a partially protected disaccharide with dibutyltin oxide to produce a stannylene complex that then reacts regioselectively with phenyl chlorodithioformate to give the xanthate .Molecular Structure Analysis
The molecular structure of Phenyl chlorodithioformate is represented by the SMILES stringClC(=S)Sc1ccccc1 . The InChI representation is 1S/C7H5ClS2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H . Chemical Reactions Analysis
Phenyl chlorodithioformate has been used in the synthesis of phenyl arylsulfonyl-alkyl-dithiocarbamates . It was also used in the synthesis of S-phenyl O-(4-nitrophenyl)dithiocarbonate . In another study, it was used to develop an optical signaling probe to detect Pd2+ ions in Pd-containing catalyst and drug candidate .Physical And Chemical Properties Analysis
Phenyl chlorodithioformate is a liquid with a refractive index of 1.6688 . It has a boiling point of 135 °C/15 mmHg . The density of Phenyl chlorodithioformate is 1.331 g/mL at 25 °C . It should be stored at a temperature of 2-8°C .科学研究应用
Solvolysis Reactions
Phenyl chlorodithioformate is used in the study of solvolysis reactions. The kinetics and mechanism of its solvolysis reaction have been reported . Solvolysis is a type of nucleophilic substitution or elimination reaction in which the nucleophile is a solvent molecule.
Synthesis of Arylsulfonyl-Alkyl-Dithiocarbamates
Phenyl chlorodithioformate is used in the synthesis of phenyl arylsulfonyl-alkyl-dithiocarbamates . Dithiocarbamates are a class of organosulfur compounds which are used in a variety of applications including agriculture, medicine, and industrial uses.
Synthesis of S-Phenyl O-(4-Nitrophenyl)Dithiocarbonate
Phenyl chlorodithioformate is also used in the synthesis of S-phenyl O-(4-nitrophenyl)dithiocarbonate . This compound could be used in further chemical reactions and studies.
Grunwald-Winstein Equation
Phenyl chlorodithioformate is used in the study of the Grunwald-Winstein equation . This equation is used in physical organic chemistry to correlate rate constants of solvolysis reactions with solvent properties.
Study of Carbamoyl Chlorides
Phenyl chlorodithioformate is used in the study of carbamoyl chlorides . Carbamoyl chlorides are used in the synthesis of a wide range of organic compounds.
Study of Chloroformates
Phenyl chlorodithioformate is used in the study of chloroformates . Chloroformates are a class of organic compounds that are used in a variety of chemical reactions.
安全和危害
Phenyl chlorodithioformate is classified as Acute Tox. 4 Oral - Skin Corr. 1B . It is harmful if swallowed and causes severe skin burns and eye damage . It has a flash point of 113 °C . Personal protective equipment such as dust mask type N95 (US), Eyeshields, and Gloves are recommended when handling this chemical .
未来方向
作用机制
Target of Action
Phenyl chlorodithioformate is primarily used in the synthesis of other chemical compounds. Its primary targets are often organic molecules that contain unprotected hydroxyl groups . These molecules can react with phenyl chlorodithioformate to form new compounds with different properties .
Mode of Action
Phenyl chlorodithioformate interacts with its targets through a process known as esterification . In this process, an alcohol (the hydroxyl-containing molecule) reacts with phenyl chlorodithioformate to produce a new compound and a molecule of water . This reaction is facilitated by the presence of a catalyst .
Biochemical Pathways
The exact biochemical pathways affected by phenyl chlorodithioformate depend on the specific molecules it is reacting with. It is known to be involved in the synthesis of phenyl arylsulfonyl-alkyl-dithiocarbamates and S-phenyl O-(4-nitrophenyl)dithiocarbonate . These compounds can have various applications in different biochemical pathways.
Pharmacokinetics
Like all chemicals, these properties would be influenced by factors such as its chemical structure, the medium in which it is dissolved, and the conditions under which it is stored and used .
Result of Action
The result of phenyl chlorodithioformate’s action is the formation of new compounds. For example, it can react with partially protected disaccharides to produce carbohydrate xanthates that contain an O-[(arylthio)thiocarbonyl] group . These new compounds can have a variety of properties and potential applications, depending on their specific structures .
Action Environment
The action, efficacy, and stability of phenyl chlorodithioformate can be influenced by various environmental factors. For example, the reaction it catalyzes is sensitive to the presence of water, as water is a product of the reaction . Therefore, the reaction must be carried out under anhydrous (water-free) conditions . Additionally, the reaction is typically carried out at elevated temperatures . The compound should be stored under inert gas at a temperature of 2-8°C to maintain its stability .
属性
IUPAC Name |
phenyl chloromethanedithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClS2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXIHCWFFNGQDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343845 | |
| Record name | Phenyl chlorodithioformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl chlorodithioformate | |
CAS RN |
16911-89-0 | |
| Record name | Phenyl chlorodithioformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl Chlorodithioformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzo[b]selenophen-3(2H)-one](/img/structure/B102045.png)









![4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid](/img/structure/B102060.png)

